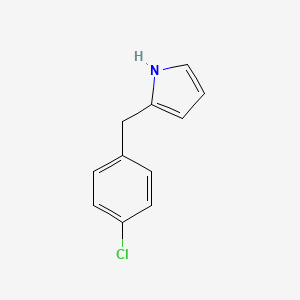
4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate: is a complex organic compound with the molecular formula C23H21ClO6 It is known for its unique structure, which includes multiple methoxybenzyloxy groups attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate typically involves the reaction of 2-chloro-3,4-dihydroxybenzoic acid with p-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of 2-chloro-3,4-dihydroxybenzoic acid and p-methoxybenzyl alcohol.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate is largely dependent on its chemical structure. The compound can interact with various molecular targets through its functional groups. For instance, the chloro group can participate in nucleophilic substitution reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed effects.
Comparaison Avec Des Composés Similaires
- 2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid
- 4-methoxybenzyl 2-chloro-3,4-dihydroxybenzoate
- 2-chloro-3,4-dimethoxybenzoic acid
Comparison:
- Uniqueness: 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate is unique due to the presence of multiple p-methoxybenzyloxy groups, which confer distinct chemical and physical properties.
- Reactivity: The compound exhibits different reactivity patterns compared to its analogs, making it suitable for specific applications in synthesis and research.
- Applications: While similar compounds may share some applications, the unique structure of this compound allows for specialized uses in various fields.
Propriétés
Formule moléculaire |
C31H29ClO7 |
|---|---|
Poids moléculaire |
549.0 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl 2-chloro-3,4-bis[(4-methoxyphenyl)methoxy]benzoate |
InChI |
InChI=1S/C31H29ClO7/c1-34-24-10-4-21(5-11-24)18-37-28-17-16-27(31(33)39-20-23-8-14-26(36-3)15-9-23)29(32)30(28)38-19-22-6-12-25(35-2)13-7-22/h4-17H,18-20H2,1-3H3 |
Clé InChI |
BLMPZJKOKXVFSE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=C(C(=C(C=C2)C(=O)OCC3=CC=C(C=C3)OC)Cl)OCC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[4-(4-Fluorophenacyl)piperazino]-1-ethyl-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8431957.png)






![6-chloro-3-(4-methoxybenzyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B8432011.png)






